p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid
Description
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic acid (CAS: 33924-53-7) is a fine chemical with the molecular formula C₁₆H₁₆ClNO₅S and a molecular weight of 369.82 g/mol . It features a benzenesulfonic acid core substituted with a 2-[(5-chloro-2-methoxybenzoyl)amino]ethyl group. This compound is synthesized through a multi-step process starting from salicylic acid, involving chlorination, methylation, and condensation reactions . It is primarily used as a pharmaceutical intermediate, with applications in drug development and process chemistry. The compound is supplied at ≥98% purity and is integral to the synthesis of hypoglycemic agents like glyburide, where it serves as a precursor or impurity .
Properties
IUPAC Name |
4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S/c1-23-15-7-4-12(17)10-14(15)16(19)18-9-8-11-2-5-13(6-3-11)24(20,21)22/h2-7,10H,8-9H2,1H3,(H,18,19)(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQOLPXVAGTTDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434720 | |
| Record name | 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33924-53-7 | |
| Record name | 4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33924-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-Chloro-2-methoxybenzoic Acid
The starting material, 5-chlorosalicylic acid , is methylated using dimethyl sulfate under alkaline conditions. For example, treatment with aqueous NaOH and dimethyl sulfate in acetone at reflux yields methyl 5-chloro-2-methoxybenzoate (66% yield). Subsequent hydrolysis with HCl or saponification provides the free acid:
Key Data:
Formation of N-Phenethyl-5-chloro-2-methoxybenzamide
The benzoic acid is converted to its acyl chloride using thionyl chloride (), then condensed with phenethylamine:
Optimization Note: Anhydrous conditions during methylation improve yields by minimizing ester hydrolysis.
Chlorosulfonation and Hydrolysis
The amide intermediate undergoes chlorosulfonation with chlorosulfonic acid () at −10°C, followed by controlled hydrolysis to yield the sulfonic acid:
Reaction Conditions:
-
Hydrolysis: Immediate quenching on ice prevents over-sulfonation.
Alternative Methodologies
Esterification-Methylation-Aminolysis Sequence
A patent-pending approach avoids free acid handling by directly methylating methyl 5-chlorosalicylate before aminolysis:
Advantage: Higher reproducibility (70% yield in chlorosulfonation step).
One-Pot Sulfonation-Hydrolysis
Pilot-scale studies demonstrate that combining chlorosulfonation and hydrolysis in a single reactor reduces processing time. Using stoichiometric water at 25°C converts sulfonyl chloride to sulfonic acid within 2 hours.
Analytical Characterization
Physicochemical Properties
Spectroscopic Data
Industrial-Scale Considerations
Yield Optimization
-
Chlorosulfonation temperature: Maintaining −10°C prevents tar formation.
-
Phenethylamine purity: >98% reduces side products during amidation.
Applications and Derivatives
The sulfonic acid serves as a precursor to hypoglycemic agents like glyburide, where sulfonamide formation via ammonia treatment is critical. Recent studies also highlight its role as an NLRP3 inflammasome inhibitor , with in vivo efficacy in reducing myocardial infarction damage .
Chemical Reactions Analysis
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid undergoes various chemical reactions:
Substitution Reactions: This compound can participate in substitution reactions, forming sulfonamides, sulfonyl chlorides, and esters.
Dehydration: Dehydration with phosphorus pentoxide results in the formation of benzenesulfonic acid anhydride.
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution, forming a positively charged benzenonium intermediate.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex molecular structure that includes a sulfonic acid group, which enhances its solubility in aqueous solutions, making it suitable for various biochemical applications. The molecular formula is , with a molecular weight of approximately 426.9 g/mol .
Impurity Profiling in Glyburide Production
One of the primary applications of p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic acid is in the impurity profiling of Glyburide (also known as Glibenclamide), an antidiabetic medication. Regulatory agencies such as the FDA require thorough analysis and characterization of impurities in pharmaceutical products to ensure safety and efficacy. This compound acts as a reference standard for identifying and quantifying impurities during the manufacturing process of Glyburide .
Drug Formulation Development
In drug formulation, this compound is utilized to assess the stability and compatibility of various excipients and active pharmaceutical ingredients (APIs). Its properties allow researchers to evaluate how different formulations might interact over time, which is crucial for developing effective and safe medications .
Proteomics Research
The compound has also found applications in proteomics, particularly in studies involving protein interactions and modifications. Its sulfonic acid moiety can facilitate interactions with proteins, making it useful for probing biochemical pathways and understanding protein function at a molecular level. Researchers leverage this compound to investigate post-translational modifications and protein conformational changes .
Case Study 1: Glyburide Impurity Analysis
A study conducted on the impurity profiling of Glyburide highlighted the use of this compound as a standard reference material. The study demonstrated that utilizing this compound allowed for accurate identification and quantification of related impurities, ensuring compliance with regulatory standards .
Case Study 2: Stability Testing in Drug Formulations
Another research effort focused on stability testing for new formulations containing Glyburide. The inclusion of this compound helped researchers determine the degradation pathways of the drug under various conditions, providing insights into optimal storage conditions and shelf life .
Mechanism of Action
The mechanism of action of p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid involves its interaction with specific molecular targets and pathways:
Electrophilic Substitution: The compound undergoes electrophilic substitution, forming a sigma-bond with the benzene ring and generating a positively charged intermediate.
Dehydration and Conversion: It can be dehydrated to form benzenesulfonic acid anhydride and converted to benzenesulfonyl chloride.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and its analogs:
Physicochemical and Reactivity Differences
- Acidity and Solubility: The sulfonic acid group (–SO₃H) in the target compound confers high acidity (pKa ~1) and water solubility, making it suitable for ionic interactions in drug formulations . The carbamate derivative (21165-77-5) exhibits intermediate polarity, as the –SO₂NHC(O)OCH₃ group balances hydrophilicity and lipophilicity, influencing its role as a glyburide impurity .
- Reactivity: The formyl group in 5-chloro-2-formylbenzenesulfonic acid (88-33-5) enables nucleophilic addition reactions, unlike the inert ethylamide linker in the target compound .
Biological Activity
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic acid, commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is structurally related to various pharmaceutical agents and has been studied for its antimicrobial, anticancer, and other therapeutic properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C19H21ClN2O6S
- Molecular Weight : 440.9 g/mol
- CAS Number : 14511-59-2
This compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial applications.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of sulfonamide derivatives. The compound in focus has shown promising results against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2.43 µg/mL |
| Bacillus subtilis | 2.42 µg/mL |
| Escherichia coli | 2.43 µg/mL |
The MIC values indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
Research on the anticancer properties of similar compounds suggests that modifications in the molecular structure can enhance cytotoxic effects against various cancer cell lines. For instance, sulfonamide derivatives have been reported to inhibit cell proliferation in human cancer cell lines like HeLa and A549 .
In a study evaluating the cytotoxicity of related compounds using the Sulforhodamine B (SRB) assay, it was found that the presence of electron-withdrawing substituents significantly increased the compounds' anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.0 |
| A549 | 20.5 |
The above table illustrates the effectiveness of structurally similar compounds against specific cancer cell lines, highlighting the potential for this compound to exhibit similar effects .
Structure-Activity Relationship (SAR)
The biological activity of sulfonamide derivatives is often influenced by their structural features. The presence of halogen atoms and methoxy groups has been associated with enhanced antimicrobial and anticancer activities. Studies suggest that:
- Halogen Substituents : Increase lipophilicity and improve membrane permeability.
- Methoxy Groups : Enhance electronic properties that favor biological interactions.
Case Studies
-
Antimicrobial Efficacy Study :
A series of related benzimidazole compounds were synthesized and tested for antimicrobial activity. The results indicated that compounds with similar structural motifs to this compound exhibited strong antibacterial properties against E. coli and S. aureus . -
Cytotoxicity Assessment :
In vitro studies on sulfonamide derivatives demonstrated significant cytotoxic effects on various cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic applications .
Q & A
Q. What synthetic routes are most effective for preparing p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Intermediate Preparation : Start with 4-amino-5-chloro-2-methoxybenzoic acid derivatives (as in ) to form the benzamide core.
Sulfonation : Introduce the sulfonic acid group using thionyl chloride (SOCl₂) or sulfonating agents, as demonstrated in sulfonic acid syntheses ().
Purification : Use column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the product. Solid-phase extraction (SPE) or TLC () can monitor intermediate purity.
- Key Considerations : Optimize reaction temperature and stoichiometry to minimize by-products. Use IR and NMR () to verify functional groups post-synthesis .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). Compare with similar benzamide derivatives ().
- IR Spectroscopy : Confirm sulfonic acid (–SO₃H, ~1350–1150 cm⁻¹) and amide (–CONH–, ~1650 cm⁻¹) bonds.
- X-ray Crystallography : For absolute configuration, single-crystal analysis (as in ) provides definitive structural proof.
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) to confirm molecular ion peaks .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s binding affinity for dopamine D₂ and serotonin 5-HT₃ receptors?
- Methodological Answer :
- In Vitro Assays : Use radioligand displacement assays () with [³H]-spiperone (D₂) and [³H]-GR65630 (5-HT₃).
- Cell Lines : Employ transfected HEK-293 or CHO cells expressing target receptors.
- Data Analysis : Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism). Cross-validate with functional assays (e.g., cAMP inhibition for D₂).
- Controls : Include known antagonists (e.g., haloperidol for D₂, ondansetron for 5-HT₃) to benchmark activity .
Q. What strategies resolve contradictions in spectral data, such as unexpected peaks in NMR or IR?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, IR, and HPLC-MS to distinguish impurities from structural isomers.
- Dynamic NMR : Probe rotational barriers in amide bonds if splitting occurs (e.g., variable-temperature NMR).
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict vibrational frequencies (IR) and chemical shifts (NMR) for comparison ().
- Synthetic Repetition : Re-run reactions under controlled conditions (e.g., inert atmosphere) to exclude oxidation by-products .
Q. How can computational methods predict the compound’s reactivity in aqueous or biological environments?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvation effects and stability in physiological pH (e.g., GROMACS).
- Density Functional Theory (DFT) : Calculate hydrolysis rates of the sulfonic acid group or amide bond cleavage.
- Docking Studies : Predict interactions with biological targets (e.g., AutoDock Vina) using crystal structures from PDB (e.g., 5-HT₃ receptor: 6DG8).
- pKa Prediction : Tools like MarvinSketch estimate ionization states affecting solubility and bioavailability .
Q. What methodologies assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH (ICH Q1A guidelines) and monitor degradation via HPLC ().
- Forced Degradation : Use acidic/basic hydrolysis (0.1M HCl/NaOH), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions.
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf life.
- Storage Recommendations : Based on , store at 2–8°C in airtight, light-resistant containers to prevent sulfonic acid decomposition .
Data Analysis & Theoretical Frameworks
Q. How should researchers integrate this compound into a broader theoretical framework for drug discovery?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., chloro vs. methoxy) with receptor binding data ().
- Pharmacophore Modeling : Identify critical moieties (e.g., sulfonic acid for solubility, benzamide for target affinity).
- Pathway Analysis : Link dual D₂/5-HT₃ antagonism () to antiemetic or antipsychotic mechanisms using KEGG/Reactome databases.
- Hypothesis Testing : Design follow-up studies (e.g., in vivo efficacy in rodent models) to validate computational predictions .
Q. What statistical approaches are optimal for analyzing dose-response data in receptor binding studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism or R.
- Error Propagation : Account for variability in triplicate measurements via bootstrap resampling.
- Comparative Statistics : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across receptor subtypes.
- Meta-Analysis : Pool data from multiple assays (e.g., radioligand vs. functional) to assess consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
